molecular formula C9H15N5O B15215060 5,6-Diamino-2-(piperidin-1-yl)pyrimidin-4(1H)-one CAS No. 51807-71-7

5,6-Diamino-2-(piperidin-1-yl)pyrimidin-4(1H)-one

Cat. No.: B15215060
CAS No.: 51807-71-7
M. Wt: 209.25 g/mol
InChI Key: YSKSOXUEZOQACP-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(piperidin-1-yl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a piperidine ring attached to the pyrimidine core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(piperidin-1-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable diamine and a piperidine derivative, the reaction can proceed through nucleophilic substitution and cyclization steps. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-(piperidin-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

5,6-Diamino-2-(piperidin-1-yl)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(piperidin-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with different substituents.

    5,6-Diamino-2-methylpyrimidin-4(1H)-one: Similar structure but with a methyl group instead of a piperidine ring.

    2,4-Diamino-6-hydroxypyrimidine: Features different functional groups on the pyrimidine ring.

Uniqueness

5,6-Diamino-2-(piperidin-1-yl)pyrimidin-4(1H)-one is unique due to the presence of the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to unique applications and properties.

Properties

CAS No.

51807-71-7

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H15N5O/c10-6-7(11)12-9(13-8(6)15)14-4-2-1-3-5-14/h1-5,10H2,(H3,11,12,13,15)

InChI Key

YSKSOXUEZOQACP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=O)N2)N)N

Origin of Product

United States

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